Cas no 1896803-08-9 (5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine)

5-(1-Methyl-1H-indol-2-yl)-1,3-oxazol-2-amine is a heterocyclic compound featuring an indole-oxazole hybrid structure, which may serve as a valuable intermediate in medicinal chemistry and organic synthesis. The presence of both indole and oxazole moieties suggests potential applications in the development of bioactive molecules, particularly in pharmaceuticals targeting neurological or oncological pathways. Its amine functional group enhances reactivity, enabling further derivatization for structure-activity relationship studies. The methyl substitution on the indole nitrogen improves stability and may influence binding affinity in target interactions. This compound is of interest for researchers exploring novel scaffolds in drug discovery, offering a balance of synthetic versatility and potential pharmacological relevance.
5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine structure
1896803-08-9 structure
Product name:5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine
CAS No:1896803-08-9
MF:C12H11N3O
Molecular Weight:213.235242128372
CID:5704498
PubChem ID:117110608

5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine 化学的及び物理的性質

名前と識別子

    • 5-(1-Methyl-1H-indol-2-yl)oxazol-2-amine
    • 5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine
    • 1896803-08-9
    • EN300-1865960
    • 2-Oxazolamine, 5-(1-methyl-1H-indol-2-yl)-
    • インチ: 1S/C12H11N3O/c1-15-9-5-3-2-4-8(9)6-10(15)11-7-14-12(13)16-11/h2-7H,1H3,(H2,13,14)
    • InChIKey: DLYJYMHEESJKQA-UHFFFAOYSA-N
    • SMILES: O1C(N)=NC=C1C1=CC2C=CC=CC=2N1C

計算された属性

  • 精确分子量: 213.090211983g/mol
  • 同位素质量: 213.090211983g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 氢键受体数量: 3
  • 重原子数量: 16
  • 回転可能化学結合数: 1
  • 複雑さ: 261
  • 共价键单元数量: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 确定化学键立构中心数量: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 57Ų
  • XLogP3: 1.8

じっけんとくせい

  • 密度みつど: 1.34±0.1 g/cm3(Predicted)
  • Boiling Point: 463.6±37.0 °C(Predicted)
  • 酸度系数(pKa): 6.14±0.10(Predicted)

5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Enamine
EN300-1865960-0.25g
5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine
1896803-08-9
0.25g
$1366.0 2023-09-18
Enamine
EN300-1865960-0.05g
5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine
1896803-08-9
0.05g
$1247.0 2023-09-18
Enamine
EN300-1865960-0.5g
5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine
1896803-08-9
0.5g
$1426.0 2023-09-18
Enamine
EN300-1865960-10.0g
5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine
1896803-08-9
10g
$6390.0 2023-06-01
Chemenu
CM237108-1g
5-(1-Methyl-1H-indol-2-yl)oxazol-2-amine
1896803-08-9 95%+
1g
$1559 2021-08-04
Enamine
EN300-1865960-0.1g
5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine
1896803-08-9
0.1g
$1307.0 2023-09-18
Enamine
EN300-1865960-1g
5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine
1896803-08-9
1g
$1485.0 2023-09-18
Enamine
EN300-1865960-10g
5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine
1896803-08-9
10g
$6390.0 2023-09-18
Chemenu
CM237108-1g
5-(1-Methyl-1H-indol-2-yl)oxazol-2-amine
1896803-08-9 95%+
1g
$*** 2023-03-29
Enamine
EN300-1865960-2.5g
5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine
1896803-08-9
2.5g
$2912.0 2023-09-18

5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine 関連文献

5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amineに関する追加情報

Introduction to 5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine (CAS No. 1896803-08-9)

5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine, also known by its CAS number 1896803-08-9, is a novel compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of indole derivatives and features a unique oxazoline moiety, which imparts distinct chemical and biological properties. The structural complexity and functional versatility of this molecule have made it a subject of extensive study, particularly in the context of its potential therapeutic applications.

The chemical structure of 5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine consists of an indole ring fused with a 1-methyl substituent at the 1-position and an oxazoline ring at the 2-position. The oxazoline ring is further substituted with an amine group at the 2-position, which plays a crucial role in its biological activity. The combination of these structural elements provides a robust framework for exploring its interactions with various biological targets.

Recent studies have highlighted the potential of 5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine as a modulator of several important biological pathways. One notable area of research is its interaction with serotonin receptors, particularly the 5-HT2A receptor. Serotonin receptors are key players in regulating mood, cognition, and various physiological processes. Preclinical studies have shown that 5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine exhibits selective agonist activity at the 5-HT2A receptor, suggesting its potential as a therapeutic agent for conditions such as depression and anxiety disorders.

In addition to its serotonin receptor activity, 5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine has been investigated for its anti-inflammatory properties. Inflammatory diseases are a significant global health burden, and there is a growing need for effective anti-inflammatory agents. Research has demonstrated that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. These findings suggest that 5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine may have therapeutic potential in treating inflammatory conditions like rheumatoid arthritis and inflammatory bowel disease.

The pharmacokinetic properties of 5-(1-methyl-1H-indol-2-yl)-1,3-oxazol-2-amine have also been studied to evaluate its suitability as a drug candidate. Preclinical data indicate that it exhibits favorable oral bioavailability and metabolic stability. These characteristics are essential for ensuring that the compound can be effectively delivered to target tissues and maintain therapeutic concentrations over time. Furthermore, preliminary toxicology studies have shown that 5-(1-methyl-1H-indol-2-y l)-1,3-o x az ol - 2 - am ine strong > has a good safety profile at relevant doses. p > < p >The development pipeline for < strong >5 -( 1 - methyl - 1 H - ind ol - 2 - yl ) - 1 , 3 - ox az ol - 2 - am ine strong > is progressing rapidly, with several ongoing clinical trials aimed at evaluating its efficacy and safety in human subjects. Phase I trials have demonstrated promising results in terms of tolerability and pharmacokinetic behavior. These early-stage trials are crucial for establishing the safety profile and dosing regimens for subsequent phases of clinical development. p > < p >In conclusion, < strong >5 -( 1 - methyl - 1 H - ind ol - 2 - yl ) - 1 , 3 - ox az ol - 2 - am ine strong > ( CAS No . < strong >1896803 - 08 - 9 strong >) represents a promising candidate in the field of medicinal chemistry and pharmaceutical research . Its unique chemical structure , combined with its diverse biological activities , positions it as a potential therapeutic agent for various diseases . Ongoing research and clinical trials will continue to elucidate its full therapeutic potential , contributing to the advancement of drug discovery and development . p > article > response >

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